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4-Acetyl-3,5-dimethyl-1H-pyrrole-

2-carboxylic acid

Cat. No.: B183289 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-3,5-dimethyl-1H-
pyrrole-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of 4-Acetyl-3,5-dimethyl-
1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to the

pharmaceutical and chemical synthesis sectors. The pyrrole scaffold is a privileged structure in

medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This

document moves beyond a simple statement of molecular weight to deliver an in-depth

examination of its core physicochemical properties, methods for its experimental verification,

and its practical implications for researchers, scientists, and drug development professionals.

We will explore the critical distinction between molar mass and monoisotopic mass, detail

protocols for identity confirmation via mass spectrometry, and discuss the compound's role as a

versatile synthetic building block. Safety and handling protocols are also provided to ensure its

effective and safe utilization in a laboratory setting.

Introduction to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-
carboxylic Acid
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative

featuring three key functional groups that dictate its chemical reactivity and utility: a central

pyrrole ring, a carboxylic acid at the 2-position, and an acetyl group at the 4-position. This

specific arrangement of functional groups makes it a valuable precursor in organic synthesis
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and a point of interest for medicinal chemistry.[3] The pyrrole ring is a fundamental component

of many approved drugs, highlighting the importance of understanding the properties of its

derivatives.[2] The presence of both an electron-withdrawing acetyl group and a carboxylic acid

function enhances its versatility for creating diverse chemical libraries for biological screening.

[3]

Core Physicochemical and Structural Properties
The foundational data for any chemical compound begins with its precise molecular formula

and weight. These values are paramount for all quantitative work, from reaction stoichiometry

to analytical characterization.

Molecular Formula, Weight, and Mass
A critical distinction for the modern researcher is between molecular weight (or molar mass)

and monoisotopic mass.

Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms

based on the natural isotopic abundance of each element. It is the value used for

macroscopic laboratory work, such as weighing out a substance for a reaction. The

molecular weight of this compound is 181.19 g/mol .[3][4]

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most

abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is

indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the

elemental composition of a molecule with high precision. The calculated monoisotopic mass

is 181.0739 Da.[4][5]

The primary physicochemical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.smolecule.com/products/s1546737
https://pmc.ncbi.nlm.nih.gov/articles/PMC11640851/
https://www.smolecule.com/products/s1546737
https://www.smolecule.com/products/s1546737
https://pubchem.ncbi.nlm.nih.gov/compound/223277
https://pubchem.ncbi.nlm.nih.gov/compound/223277
https://pubchemlite.lcsb.uni.lu/e/compound/223277
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₉H₁₁NO₃ [3][4]

Molecular Weight 181.19 g/mol [3][4]

Monoisotopic Mass 181.0739 Da [4][5]

CAS Number 2386-28-9 [3][4]

Appearance Powder

Melting Point 205-207 °C [6][7]

IUPAC Name
4-acetyl-3,5-dimethyl-1H-

pyrrole-2-carboxylic acid
[4]

SMILES
CC1=C(NC(=C1C(=O)C)C)C(=

O)O
[3][4][5]

InChI Key
SQFWNYAZHOVSPA-

UHFFFAOYSA-N
[3][4]

Experimental Verification of Molecular Identity
While databases provide theoretical values, rigorous scientific practice demands experimental

verification. Confirming the molecular weight and structure is a foundational step in any

research pipeline to ensure the integrity of all subsequent data.

Mass Spectrometry for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the

elemental composition and, by extension, the molecular weight of a compound. An

Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass

analyzer is standard.
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Click to download full resolution via product page

Caption: Workflow for the verification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable

solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
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Working Solution: Perform a serial dilution of the stock solution with an appropriate solvent

system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion

mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10

µg/mL.

Analysis: Infuse the working solution directly into the ESI source or inject it via an LC system.

Data Interpretation: In positive ion mode, the expected primary ion is the protonated

molecule [M+H]⁺ at m/z 182.0812. In negative ion mode, the deprotonated molecule [M-H]⁻

at m/z 180.0666 should be observed. A mass accuracy of <5 ppm between the observed and

theoretical monoisotopic mass is required for confident identification.

Spectroscopic Confirmation of Structure
Confirming the molecular weight is necessary but insufficient for complete identification. The

connectivity of the atoms must be verified. Spectroscopic methods like Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm

the molecular structure.

¹H NMR: Should reveal distinct signals corresponding to the N-H proton of the pyrrole, the

two methyl groups attached to the ring, the acetyl methyl group, and the carboxylic acid

proton.

¹³C NMR: Will show nine distinct carbon signals, including the characteristic carbonyl

carbons of the acetyl and carboxylic acid groups.

FT-IR: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid,

the N-H stretch of the pyrrole, and the C=O stretches of the ketone and carboxylic acid

functionalities.

Spectroscopic characterization of this compound and its close derivatives has been reported in

the literature, providing reference data for verification.[8][9][10]

Significance in Research and Drug Development
The precise molecular weight is a cornerstone of the compound's utility in a research context.
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Stoichiometric Calculations: The molecular weight of 181.19 g/mol is fundamental for all

synthetic applications. It allows for precise molar calculations, ensuring correct reagent ratios

in reactions such as esterifications of the carboxylic acid or nucleophilic additions to the

acetyl group.[3] This is essential for reaction optimization, yield calculations, and

reproducibility.

Synthetic Building Block: The compound serves as a versatile scaffold. Its functional groups

can be selectively modified to generate a library of new chemical entities. For example, the

carboxylic acid can be converted to esters or amides, and the acetyl group can undergo

various transformations. This utility is central to lead optimization campaigns in drug

discovery.[11][12]

Biological Potential: Pyrrole derivatives are known to possess a wide range of biological

activities.[1][2] Preliminary studies on 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
suggest potential antimicrobial and anti-inflammatory properties, making it and its analogues

attractive candidates for further investigation.[3]

Safety and Handling
As a laboratory chemical, proper handling is essential. According to the Globally Harmonized

System (GHS) of Classification and Labelling of Chemicals, this compound presents several

hazards.

Hazard Statements:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Precautionary Measures:

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume

hood.
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Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with

side shields, and a lab coat.

Handling: Avoid generating dust. Wash hands thoroughly after handling.

Conclusion
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a compound whose utility is defined

by its chemical structure and properties. Its molecular weight of 181.19 g/mol and monoisotopic

mass of 181.0739 Da are the foundational quantitative parameters for its use in synthesis and

analysis. This guide has detailed not only these core values but also the rigorous experimental

workflows required for their verification, underscoring the principles of scientific integrity. For

researchers in drug discovery and organic synthesis, a thorough understanding of these

properties is the first step toward unlocking the full potential of this versatile heterocyclic

building block.
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[https://www.benchchem.com/product/b183289#molecular-weight-of-4-acetyl-3-5-dimethyl-
1h-pyrrole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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